molecular formula C10H9F2N B6154767 2-(3,5-difluorophenyl)-2-methylpropanenitrile CAS No. 1249436-65-4

2-(3,5-difluorophenyl)-2-methylpropanenitrile

Cat. No.: B6154767
CAS No.: 1249436-65-4
M. Wt: 181.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-difluorophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a 2-methylpropanenitrile backbone, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-2-methylpropanenitrile typically involves the reaction of 3,5-difluorobenzyl chloride with isobutyronitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-difluorophenyl)-2-methylpropanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It is employed in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, thereby modulating their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-difluorophenyl)-2-methylpropanamide
  • 2-(3,5-difluorophenyl)-2-methylpropanoic acid
  • 2-(3,5-difluorophenyl)-2-methylpropanol

Uniqueness

2-(3,5-difluorophenyl)-2-methylpropanenitrile is unique due to the presence of both fluorine atoms and a nitrile group, which confer distinct chemical and biological properties. The fluorine atoms enhance its metabolic stability and lipophilicity, while the nitrile group provides a versatile functional handle for further chemical modifications.

Properties

CAS No.

1249436-65-4

Molecular Formula

C10H9F2N

Molecular Weight

181.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.